Cas no 3664-61-7 (3-methyloct-7-en-2-one)
3-methyloct-7-en-2-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Octen-2-one, 3-methyl-
- 3-methyloct-7-en-2-one
- CS-0243721
- 3664-61-7
- EN300-267542
- AKOS013636428
- SCHEMBL3120777
-
- MDL: MFCD20290391
- Inchi: 1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h4,8H,1,5-7H2,2-3H3
- InChI Key: GYNMERYDVPDNCJ-UHFFFAOYSA-N
- SMILES: O=C(C)C(C)CCCC=C
Computed Properties
- Exact Mass: 140.12018
- Monoisotopic Mass: 140.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
3-methyloct-7-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497920-10mg |
3-methyloct-7-en-2-one |
3664-61-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497920-50mg |
3-methyloct-7-en-2-one |
3664-61-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B497920-100mg |
3-methyloct-7-en-2-one |
3664-61-7 | 100mg |
$ 275.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314391-50mg |
3-Methyloct-7-en-2-one |
3664-61-7 | 95% | 50mg |
¥3732.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314391-100mg |
3-Methyloct-7-en-2-one |
3664-61-7 | 95% | 100mg |
¥5546.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314391-250mg |
3-Methyloct-7-en-2-one |
3664-61-7 | 95% | 250mg |
¥7922.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314391-500mg |
3-Methyloct-7-en-2-one |
3664-61-7 | 95% | 500mg |
¥14585.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314391-1g |
3-Methyloct-7-en-2-one |
3664-61-7 | 95% | 1g |
¥17381.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314391-2.5g |
3-Methyloct-7-en-2-one |
3664-61-7 | 95% | 2.5g |
¥39258.00 | 2024-05-16 | |
| Enamine | EN300-267542-0.05g |
3-methyloct-7-en-2-one |
3664-61-7 | 95.0% | 0.05g |
$174.0 | 2025-03-20 |
3-methyloct-7-en-2-one Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-methyloct-7-en-2-one
Chemical Profile of 3-methyloct-7-en-2-one (CAS No. 3664-61-7)
3-methyloct-7-en-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 3664-61-7, is an organic compound belonging to the ketone class. This molecule features a branched eight-carbon chain with a double bond and a ketone functional group, making it a versatile intermediate in organic synthesis. Its structural properties contribute to its utility in pharmaceutical research, agrochemical applications, and fine chemical manufacturing.
The compound’s molecular formula is C₉H₁₆O, reflecting its composition of nine carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The presence of a ketone group at the second carbon and an alkene double bond between the seventh and eighth carbons imparts unique reactivity, enabling diverse chemical transformations. These characteristics make 3-methyloct-7-en-2-one a valuable building block for synthesizing more complex molecules.
In recent years, 3-methyloct-7-en-2-one has garnered attention in the field of medicinal chemistry due to its potential as a precursor for bioactive compounds. Researchers have explored its derivatives in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The compound’s ability to undergo selective functionalization allows for the creation of structurally diverse molecules with tailored biological activities.
One notable application of 3-methyloct-7-en-2-one is in the synthesis of sesquiterpenoid analogs, which are known for their pharmacological properties. Studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic effects, making them promising candidates for further development into therapeutic drugs. The double bond and ketone functionalities provide strategic sites for modifying electronic and steric properties, enhancing binding affinity to biological targets.
Furthermore, advancements in catalytic processes have improved the efficiency of converting 3-methyloct-7-en-2-one into higher-value products. Transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation, have enabled the construction of complex molecular frameworks with precision. These methods align with green chemistry principles by reducing waste and improving yields, making 3-methyloct-7-en-2-one an environmentally sustainable choice for industrial applications.
The agrochemical sector also benefits from the utility of 3-methyloct-7-en-2-one, where it serves as a precursor for specialty chemicals used in crop protection formulations. Its structural motifs are incorporated into herbicides and insecticides that exhibit improved efficacy and selectivity. Such innovations contribute to sustainable agriculture by minimizing environmental impact while maintaining high crop yields.
Recent research highlights the role of 3-methyloct-7-en-2-one in material science, particularly in the development of liquid crystals and polymer additives. The compound’s rigid backbone and functional groups make it suitable for enhancing material properties such as thermal stability and optical clarity. These applications underscore the broad utility of 3-methyloct-7-en-2-one across multiple scientific disciplines.
The synthesis of 3-methyloct-7-en-2-one typically involves organic reactions such as aldol condensation or Grignard additions, depending on desired substitutions. Recent methodological improvements have focused on optimizing reaction conditions to achieve higher purity and scalability. These refinements are critical for industrial production, ensuring cost-effectiveness and reproducibility.
As interest in natural product-inspired chemistry grows, 3-methyloct-7-en-2-one has been explored as a scaffold for mimicking bioactive natural products. Its structural flexibility allows chemists to introduce various substituents that mimic pharmacophores found in plants and microorganisms. This approach accelerates drug discovery by leveraging known bioactive structures while exploring novel chemical space.
The future prospects of 3-methyloct-7-en-2-one are promising, with ongoing research focusing on expanding its synthetic utility and exploring new applications. Collaborative efforts between academia and industry are expected to drive innovation, leading to more efficient synthetic routes and novel derivatives with enhanced functionalities.
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